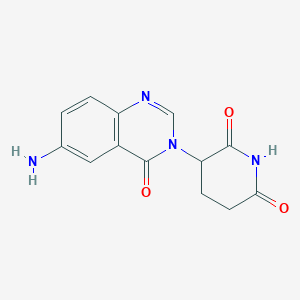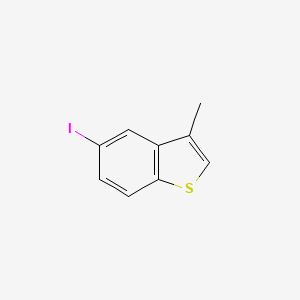
5-Iodo-3-methyl-1-benzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-3-methyl-1-benzothiophene: is a heterocyclic compound that contains both sulfur and iodine atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and material science. The presence of iodine and methyl groups in the benzothiophene ring can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methyl-1-benzothiophene typically involves the iodination of 3-methyl-1-benzothiophene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzothiophene ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or a combination of iodine and a Lewis acid like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Iodo-3-methyl-1-benzothiophene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura or Sonogashira coupling, where the iodine atom is replaced by a carbon-carbon bond formation with aryl or alkyl groups.
Oxidation and Reduction: The sulfur atom in the benzothiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the iodine atom to form the corresponding hydrogenated product.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) are typical conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Reactions: Products include 5-amino-3-methyl-1-benzothiophene, 5-thio-3-methyl-1-benzothiophene, etc.
Coupling Reactions: Products include 5-aryl-3-methyl-1-benzothiophene, 5-alkyl-3-methyl-1-benzothiophene, etc.
Oxidation and Reduction: Products include this compound sulfoxide, this compound sulfone, and 5-hydro-3-methyl-1-benzothiophene.
科学的研究の応用
Chemistry: 5-Iodo-3-methyl-1-benzothiophene is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, derivatives of benzothiophene, including this compound, are investigated for their potential as therapeutic agents. They exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
作用機序
The mechanism of action of 5-Iodo-3-methyl-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine and sulfur atoms in the compound can form interactions with biological molecules, influencing their function.
類似化合物との比較
3-Methyl-1-benzothiophene: Lacks the iodine substituent, resulting in different reactivity and applications.
5-Bromo-3-methyl-1-benzothiophene: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
5-Chloro-3-methyl-1-benzothiophene:
Uniqueness: The presence of the iodine atom in 5-Iodo-3-methyl-1-benzothiophene imparts unique reactivity, particularly in cross-coupling reactions. The larger atomic size and higher electronegativity of iodine compared to bromine or chlorine can influence the compound’s behavior in chemical reactions and its interactions in biological systems.
特性
分子式 |
C9H7IS |
|---|---|
分子量 |
274.12 g/mol |
IUPAC名 |
5-iodo-3-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7IS/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 |
InChIキー |
YHBKCQAUNHFLPF-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC2=C1C=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13548067.png)
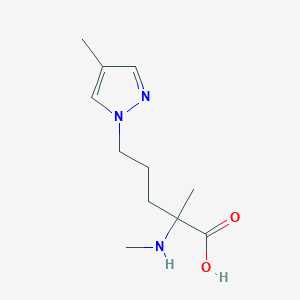
![4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13548069.png)
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13548083.png)
![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
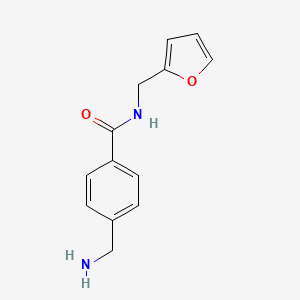
amino}-3-oxopentanoate](/img/structure/B13548102.png)
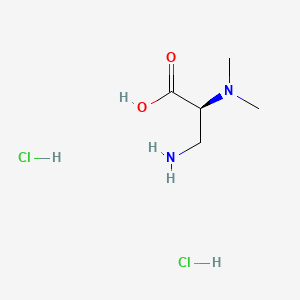

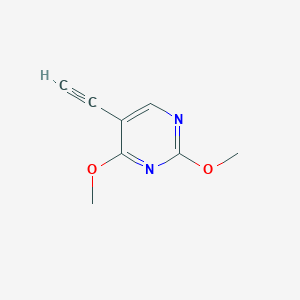
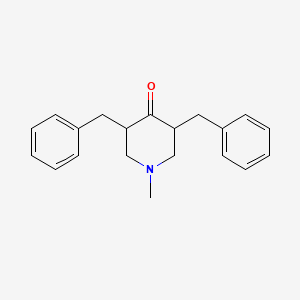

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
